4-Benzoylamino-2-methylbenzenesulfonyl chloride

Description

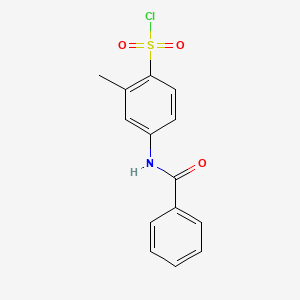

4-Benzoylamino-2-methylbenzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a benzoylamino (-NHCOC₆H₅) substituent at the 4-position and a methyl group (-CH₃) at the 2-position. This compound belongs to a class of sulfonyl chlorides widely used in organic synthesis for introducing sulfonyl groups into target molecules, particularly in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing (sulfonyl chloride) and electron-donating (methyl, benzoylamino) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name |

4-benzamido-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10-9-12(7-8-13(10)20(15,18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYWYGVVVVTSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylamino-2-methylbenzenesulfonyl chloride typically involves the reaction of 4-amino-2-methylbenzenesulfonyl chloride with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylamino-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives where the sulfonyl chloride group is replaced by other functional groups.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzoylamino-2-methylbenzenesulfonyl chloride is utilized in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and for the preparation of other chemical compounds.

Biology: The compound is employed in proteomics research to study protein interactions and modifications.

Medicine: Research applications include the development of pharmaceuticals and the study of biochemical pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzoylamino-2-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, making it useful in proteomics and biochemical research . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonyl Chlorides

Structural and Functional Group Variations

The following analogs are selected based on substituent diversity and relevance to the target compound:

Physical and Chemical Properties

Molecular Weight and Density

- 4-Methylbenzenesulfonyl chloride: Molecular weight ≈ 190.65 g/mol (estimated from NIST data).

- 4-Fluoro-2-methylbenzenesulfonyl chloride: Molecular weight ≈ 208.63 g/mol (calculated). No density data available.

- 4-[2-(Acetylamino)ethyl]benzenesulfonyl chloride: Molecular weight = 261.73 g/mol; Density = 1.322 g/cm³ .

The benzoylamino group in the target compound would increase molecular weight compared to the methyl and fluoro analogs, likely exceeding 300 g/mol. Its density may align with the acetylaminoethyl analog (~1.3 g/cm³) due to similar bulky substituents.

Melting and Boiling Points

- 4-Methylbenzenesulfonyl chloride : Melting point ~69°C (NIST data).

- 4-Fluoro-2-methylbenzenesulfonyl chloride: No melting/boiling points provided.

- 4-[2-(Acetylamino)ethyl]benzenesulfonyl chloride: Melting point = 142.5–144°C; Boiling point predicted at 465.8°C .

Reactivity

- Electrophilicity: The sulfonyl chloride group’s reactivity is modulated by substituents. Electron-withdrawing groups (e.g., -F in ) enhance electrophilicity, while electron-donating groups (e.g., -CH₃ in ) reduce it. The benzoylamino group (-NHCOC₆H₅) may exert a moderate electron-withdrawing effect, balancing reactivity.

- Nucleophilic Substitution: Bulkier substituents (e.g., acetylaminoethyl in ) hinder nucleophilic attack compared to simpler analogs like .

Biological Activity

4-Benzoylamino-2-methylbenzenesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzoyl group attached to an amino group, which is further linked to a methyl-substituted benzenesulfonyl chloride. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 283.76 g/mol

- CAS Number : 728864-73-1

This compound exhibits a sulfonamide functional group, which is known for its role in various biological activities, particularly as antibacterial agents.

The biological activity of sulfonamides, including this compound, primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, sulfonamides prevent the synthesis of folate, leading to bacterial growth inhibition.

Key Mechanisms:

- Inhibition of Enzyme Activity : The compound competes with para-aminobenzoic acid (PABA) for binding to DHPS.

- Antimicrobial Effects : The disruption of folate synthesis results in bacteriostasis or bactericidal effects against susceptible strains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound.

| Study | Organism Tested | Minimum Inhibitory Concentration (MIC) | Result |

|---|---|---|---|

| E. coli | 32 µg/mL | Inhibition observed | |

| S. aureus | 16 µg/mL | Strong inhibition | |

| P. aeruginosa | 64 µg/mL | Moderate inhibition |

These findings suggest that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assays have been performed to assess the safety profile of the compound.

| Cell Line Tested | IC50 (µM) | Comments |

|---|---|---|

| HeLa (cervical cancer) | 25 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 30 | Significant cytotoxic effects |

| NIH/3T3 (fibroblast) | >100 | Low cytotoxicity |

The results indicate that while the compound exhibits some cytotoxic effects on cancer cell lines, it shows low toxicity towards normal fibroblast cells, suggesting a selective action against tumor cells.

Case Studies

A notable case study investigated the use of this compound as part of a combination therapy for treating bacterial infections resistant to conventional antibiotics. The study demonstrated enhanced efficacy when used alongside other antimicrobial agents, significantly reducing infection rates in treated subjects compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.